molecular formula C20H19ClN2O B2378089 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-cyclopropylacetamide CAS No. 921920-82-3

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-cyclopropylacetamide

Cat. No.: B2378089
CAS No.: 921920-82-3
M. Wt: 338.84
InChI Key: RHJJLHDQFFXQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound has a benzyl group and a cyclopropylacetamide group attached to the indole ring .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its indole, benzyl, and cyclopropylacetamide groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze its structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Histamine H3 Receptor Antagonists

Research has investigated the bioactive conformation of histamine H3 receptor antagonists using the cyclopropylic strain-based conformational restriction strategy. This approach has led to the discovery of highly potent antagonists, suggesting that such structural modifications can enhance the binding affinity and specificity towards histamine H3 receptors, potentially offering new avenues for the treatment of disorders related to histamine function (Watanabe et al., 2010).

ACAT-1 Inhibitors

Another study focused on the development of an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), which showed significant selectivity for ACAT-1 over ACAT-2. This compound, identified as a clinical candidate, highlights the potential for treating diseases associated with ACAT-1 overexpression by improving aqueous solubility and oral absorption (Shibuya et al., 2018).

Antiviral and Antiapoptotic Effects

The therapeutic efficacy of a novel anilidoquinoline derivative was evaluated in the treatment of Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, and its administration in infected mice showed a decrease in viral load and an increase in survival, suggesting its potential as a therapeutic agent (Ghosh et al., 2008).

N-Cyclopropylation of Cyclic Amides and Azoles

Research into the N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent has been conducted, underscoring the significance of cyclopropanes in medicinal chemistry. This work demonstrates an expedient method to introduce the cyclopropyl group onto nitrogen atoms of heterocycles or amides, which is crucial for developing nitrogenated compounds with enhanced pharmaceutical properties (Gagnon et al., 2007).

Molecular Docking Analysis

A study on the design-based synthesis and molecular docking analysis of an anti-inflammatory drug involving an indole acetamide derivative highlighted the use of computational methods to explore the interaction between novel compounds and biological targets. This approach facilitates the understanding of the compound's potential efficacy and mechanism of action, further contributing to the drug development process (Al-Ostoot et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological context. If it’s intended to be a drug, its mechanism of action would depend on its specific biological target .

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O/c21-16-7-5-14(6-8-16)12-23-13-15(11-20(24)22-17-9-10-17)18-3-1-2-4-19(18)23/h1-8,13,17H,9-12H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJJLHDQFFXQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.